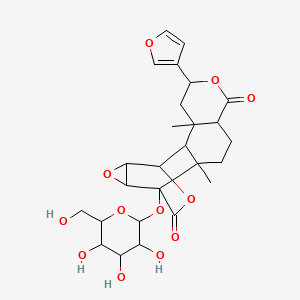

Palmatoside A

CAS No.: 100899-58-9

Cat. No.: VC18402294

Molecular Formula: C26H32O12

Molecular Weight: 536.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 100899-58-9 |

|---|---|

| Molecular Formula | C26H32O12 |

| Molecular Weight | 536.5 g/mol |

| IUPAC Name | 5-(furan-3-yl)-3,11-dimethyl-12-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6,14,16-trioxapentacyclo[10.3.2.02,11.03,8.013,15]heptadecane-7,17-dione |

| Standard InChI | InChI=1S/C26H32O12/c1-24-7-12(10-4-6-33-9-10)34-21(31)11(24)3-5-25(2)19(24)17-18-20(36-18)26(25,23(32)37-17)38-22-16(30)15(29)14(28)13(8-27)35-22/h4,6,9,11-20,22,27-30H,3,5,7-8H2,1-2H3 |

| Standard InChI Key | IXWXQMCMUKDVFM-UHFFFAOYSA-N |

| Canonical SMILES | CC12CCC3C(=O)OC(CC3(C1C4C5C(C2(C(=O)O4)OC6C(C(C(C(O6)CO)O)O)O)O5)C)C7=COC=C7 |

Introduction

Chemical Structure and Physicochemical Properties

The structural complexity of Palmatoside A is evident in its IUPAC name: 5-(furan-3-yl)-3,11-dimethyl-12-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6,14,16-trioxapentacyclo[10.3.2.0²,¹¹.0³,⁸.0¹³,¹⁵]heptadecane-7,17-dione . Key features include:

-

A furan ring substituent at position 5.

-

A glucopyranosyloxy group linked to the diterpene core.

-

Multiple oxygenated functional groups, including hydroxyls and ketones.

Table 1: Molecular and Physicochemical Properties of Palmatoside A

| Property | Value |

|---|---|

| Molecular Formula | C₂₆H₃₂O₁₂ |

| Molecular Weight | 536.50 g/mol |

| Topological Polar Surface Area | 178.00 Ų |

| XLogP | -0.30 |

| SMILES (Canonical) | CC12CCC3C(=O)OC(CC3(C1C4C5C(C2(C(=O)O4)OC6C(C(C(C(O6)CO)O)O)O)O5)C)C7=COC=C7 |

The compound's low lipophilicity (XLogP = -0.30) suggests moderate solubility in polar solvents, which correlates with its natural occurrence in aqueous plant extracts .

Natural Sources and Biosynthetic Origins

Palmatoside A is primarily isolated from the following plant species:

-

Neocheiropteris palmatopedata: Roots of this fern yielded Palmatoside A alongside structurally related kaempferol glycosides .

-

Jateorhiza palmata: Commonly known as Colombo root, this plant’s roots contain Palmatoside A as part of its diterpene glucoside profile .

-

Tinospora cordifolia: A medicinal plant used in traditional Ayurvedic medicine, which produces Palmatoside A as a minor constituent .

Biological Activities and Mechanistic Insights

Anti-Inflammatory and Immunomodulatory Effects

Palmatoside A demonstrates significant inhibition of tumor necrosis factor-alpha (TNF-α)-induced nuclear factor kappa B (NF-κB) activity, a central regulator of inflammatory responses. In vitro assays revealed that Palmatoside A reduces NF-κB activation by 52% at a concentration of 10 μg/ml . This activity is attributed to its ability to interfere with the IκB kinase (IKK) complex, thereby preventing the nuclear translocation of NF-κB .

Pharmacological Targets and Molecular Interactions

Computational predictions using Super-PRED models identify several molecular targets for Palmatoside A:

-

Nuclear Factor NF-κB p105 Subunit (CHEMBL3251): Binding probability = 96.37% .

-

Hypoxia-Inducible Factor 1 Alpha (HIF-1α, CHEMBL4261): Binding probability = 92.92% .

-

Cannabinoid CB2 Receptor (CHEMBL253): Binding probability = 93.49% .

These predictions align with experimental data, particularly its NF-κB inhibitory effects, and suggest potential applications in hypoxia-related pathologies and endocannabinoid system modulation.

Structural Analogues and Comparative Analysis

Palmatoside A belongs to a family of structurally related compounds isolated from N. palmatopedata. Key analogues include:

-

Palmatoside B: Exhibits stronger NF-κB inhibition (IC₅₀ = 15.7 μM) but weaker COX-1 activity .

-

Palmatoside C: Shows moderate NF-κB inhibition (IC₅₀ = 24.1 μM) and notable QR2 binding .

Table 3: Comparison of Palmatoside A with Analogues

The structural distinction lies in the substitution patterns on the glucoside moiety, which influence target selectivity and potency.

Current Research and Future Directions

Recent studies focus on optimizing Palmatoside A’s bioavailability through synthetic derivatization. For example, acetylation of hydroxyl groups has been explored to enhance membrane permeability . Additionally, molecular docking studies highlight its potential as a dual inhibitor of NF-κB and HIF-1α, making it a candidate for combination therapies in inflammatory cancers .

Ongoing clinical trials are yet to be reported, but preclinical models suggest dose-dependent efficacy in murine colitis models, with minimal hepatotoxicity at therapeutic concentrations .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume